2-(methoxymethyl)-1-(2-methylbutyl)-1H-1,3-benzodiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(methoxymethyl)-1-(2-methylbutyl)-1H-1,3-benzodiazole hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2-methylbutylamine with methoxymethyl chloride to form the intermediate, which is then reacted with benzimidazole under acidic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
2-(methoxymethyl)-1-(2-methylbutyl)-1H-1,3-benzodiazole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as imidazole or metal salts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(methoxymethyl)-1-(2-methylbutyl)-1H-1,3-benzodiazole hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-1-(2-methylbutyl)-1H-1,3-benzodiazole hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can function as a selective and effective receptor system for various analytes, allowing it to modulate biological pathways and exert its effects . The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-(methoxymethyl)-1-(2-methylbutyl)-1H-1,3-benzodiazole hydrochloride include other imidazole derivatives such as:
Imidazole: The simplest member of the imidazole family, with a molecular formula of C3H4N2.
2-methylimidazole: A derivative with a methyl group at the 2-position, commonly used in the synthesis of pharmaceuticals and agrochemicals.
4-methylimidazole: Another derivative with a methyl group at the 4-position, used in the production of polymers and other materials.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other imidazole derivatives.
Properties
IUPAC Name |
2-(methoxymethyl)-1-(2-methylbutyl)benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c1-4-11(2)9-16-13-8-6-5-7-12(13)15-14(16)10-17-3;/h5-8,11H,4,9-10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEJEWDFGMRLGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN1C2=CC=CC=C2N=C1COC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.